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Compound of Interest

Compound Name: 4-Amino-1-Cbz-azepane

Cat. No.: B1372759 Get Quote

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by

hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP). The cGMP signaling pathway, in particular, is crucial for

various physiological processes, including synaptic plasticity, vascular smooth muscle

relaxation, and inflammation.[1] PDE9A is the PDE with the highest affinity for cGMP, making it

a critical regulator of cGMP levels in tissues where it is expressed, such as the brain,

particularly the cortex and hippocampus.[2]

Inhibition of PDE9A presents a compelling therapeutic strategy. By preventing the degradation

of cGMP, PDE9A inhibitors elevate its intracellular concentration, thereby amplifying the

downstream signaling of the nitric oxide (NO)/cGMP pathway.[3] This enhancement of cGMP

signaling is hypothesized to improve cognitive function, reduce neuroinflammation, and

mitigate vascular occlusion. PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-

ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-

one) emerged from structure-based drug design as a highly potent and selective PDE9A

inhibitor.[2][4][5]

Physicochemical and Pharmacokinetic Profile
A thorough understanding of a compound's properties is fundamental to experimental design

and interpretation.
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Property Value Source

CAS Number

885966-14-3 (Note: Some

sources incorrectly associate

this CAS with Benzyl 4-

aminoazepane-1-carboxylate)

[6]

Molecular Formula C₂₀H₂₅N₇O₂

Molecular Weight 395.46 g/mol

Solubility DMSO: 50 mg/mL

Blood-Brain Barrier Permeant

Rat Pharmacokinetics t₁/₂ = 4.9 h; Tₘₐₓ = 0.3 h (oral)

Mechanism of Action: Enhancing cGMP Signaling
PF-04447943 exerts its pharmacological effects by competitively inhibiting the catalytic site of

PDE9A. This leads to an accumulation of cGMP in neuronal and endothelial cells, activating

cGMP-dependent protein kinase G (PKG). The activation of the PKG pathway triggers a

cascade of downstream events, including the phosphorylation of the cAMP response element-

binding protein (CREB), which is pivotal for synaptic plasticity and memory formation.[7]
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Caption: Mechanism of action for PF-04447943.

Potency and Selectivity Profile
The therapeutic utility of an enzyme inhibitor is critically dependent on its potency and

selectivity. PF-04447943 was engineered for high affinity to PDE9A with minimal off-target

activity against other PDE families.
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Target IC₅₀ / Kᵢ Species Notes Source

PDE9A Kᵢ = 2.8 nM Human High Potency [8]

PDE9A Kᵢ = 4.5 nM Rhesus [8]

PDE9A Kᵢ = 18 nM Rat [8]

PDE1C IC₅₀ = 1394 nM Human

>150-fold

selectivity vs.

PDE1C

[4]

Other PDEs (1-8,

10, 11)
Kᵢ > 5 µM Human

High selectivity

across the PDE

family

Causality Insight: The high selectivity for PDE9A is crucial for minimizing side effects that could

arise from modulating other PDE-regulated pathways. For instance, inhibition of PDE5 can lead

to vasodilation and is the mechanism of drugs for erectile dysfunction, while PDE3 inhibition

can have cardiotonic effects. The targeted action of PF-04447943 on PDE9A allows for a more

focused therapeutic intervention on cGMP signaling in the brain.

Key Preclinical and Clinical Findings
Cognitive Enhancement in Rodent Models
PF-04447943 has demonstrated efficacy in various preclinical models of cognitive impairment.

Synaptic Plasticity: At concentrations of 30-100 nM, PF-04447943 significantly increased

neurite outgrowth and synapse formation in cultured hippocampal neurons.[2][8] It also

facilitated long-term potentiation (LTP) in hippocampal slices, a cellular correlate of learning

and memory.[8]

Behavioral Models: Oral administration of PF-04447943 (1-3 mg/kg) improved performance

in rodent cognition assays, including the mouse Y-maze and social recognition tasks.[8] It

also reversed scopolamine-induced cognitive deficits, suggesting a potential to counteract

cholinergic dysfunction.[3]

Clinical Trials in Alzheimer's Disease
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Based on promising preclinical data, PF-04447943 advanced into clinical trials for Alzheimer's

disease (AD).

A Phase 2 multicenter, double-blind, placebo-controlled study evaluated the efficacy and

safety of PF-04447943 (25 mg twice daily) in patients with mild to moderate AD over 12

weeks.[9]

Outcome: The trial did not meet its primary endpoint. There was no statistically significant

improvement in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)

or other secondary outcomes compared to placebo.[9][10]

Safety: The drug was generally well-tolerated, with a higher incidence of gastrointestinal

adverse events like diarrhea and nausea compared to placebo.[9]

Expert Insight: The discrepancy between robust preclinical efficacy and the lack of clinical

benefit in AD is a common challenge in CNS drug development. This may be due to the

complexity of AD pathology, the specific patient population, or the duration of treatment. While

the AD trial was unsuccessful, it does not preclude the compound's potential utility in other

diseases where PDE9A-mediated cGMP regulation is paramount.

Vaso-occlusion in Sickle Cell Disease (SCD)
A Phase 1b study investigated PF-04447943 in patients with stable SCD. The rationale was

that by elevating cGMP, the drug could reduce the adhesion of blood cells to the endothelium, a

key event in vaso-occlusive crises.

Outcome: Treatment with PF-04447943 significantly reduced the number and size of

circulating monocyte-platelet and neutrophil-platelet aggregates and lowered levels of the

adhesion molecule soluble E-selectin.[11]

Conclusion: These results suggest that PF-04447943 can inhibit pathways that contribute to

vaso-occlusion, providing a rationale for further investigation in SCD.[11][12]

Anti-inflammatory and Antioxidant Effects
Recent studies have explored the role of PF-04447943 in inflammatory conditions. In a mouse

model of DSS-induced colitis, the compound reversed weight loss and mucosal damage in a
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dose-dependent manner.[13] The mechanism involved the suppression of oxidative stress and

inflammation, partly through the upregulation of the Nrf-2 antioxidant pathway.[13]

Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, with built-in controls and clear

endpoints.

In Vitro PDE9A Inhibition Assay
This protocol determines the IC₅₀ of a test compound against recombinant human PDE9A. The

causality is direct: a potent inhibitor will prevent the hydrolysis of cGMP, leading to a higher

signal in the detection step.
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Caption: Workflow for an in vitro PDE9A enzymatic assay.
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Step-by-Step Methodology:

Compound Preparation: Serially dilute PF-04447943 in DMSO, followed by a further dilution

in assay buffer to the desired final concentrations.

Reaction Setup: In a 96-well plate, add assay buffer, the test compound dilution, and

recombinant human PDE9A enzyme. Include controls for 100% activity (DMSO vehicle) and

0% activity (no enzyme).

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the

compound to bind to the enzyme.

Initiation: Add the cGMP substrate to all wells to start the enzymatic reaction.

Reaction Incubation: Incubate for 30-60 minutes at 37°C. The precise time should be within

the linear range of the enzyme kinetics, determined during assay validation.

Termination and Detection: Stop the reaction and measure the amount of remaining cGMP

using a commercially available detection kit (e.g., PDE-Glo™ from Promega), which converts

the product (5'-GMP) into a luminescent signal.

Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the

logarithm of the compound concentration and fit the data to a four-parameter logistic

equation to determine the IC₅₀ value.

Quantification of PF-04447943 in Plasma
This protocol describes the quantification of PF-04447943 in plasma samples using liquid

chromatography-tandem mass spectrometry (LC-MS/MS), a standard for bioanalysis in drug

development.[11]

Step-by-Step Methodology:

Sample Preparation:

Thaw plasma samples on ice.
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To 50 µL of plasma, add 150 µL of an internal standard (a structurally similar molecule not

present in the sample) in acetonitrile. This step serves to precipitate proteins and provide a

reference for quantification.

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10

minutes to pellet the precipitated proteins.

LC-MS/MS Analysis:

Transfer the supernatant to an autosampler vial.

Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 HPLC column.

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid

(Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient

allows for the efficient separation of the analyte from matrix components.

The column eluent is directed into the mass spectrometer.

Mass Spectrometry Detection:

Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple

reaction monitoring (MRM).

Monitor specific precursor-to-product ion transitions for both PF-04447943 and the internal

standard. This provides high selectivity and sensitivity.

Quantification:

Generate a standard curve by spiking known concentrations of PF-04447943 into blank

plasma and processing as described above.

Calculate the peak area ratio of the analyte to the internal standard.

Determine the concentration of PF-04447943 in the unknown samples by interpolating

their peak area ratios from the standard curve.

Conclusion and Future Outlook
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PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that effectively

modulates the cGMP signaling pathway. While it did not demonstrate efficacy in a Phase 2 trial

for Alzheimer's disease, the compound has shown significant promise in preclinical models of

cognition and inflammation, and in a clinical study related to sickle cell disease.[9][11]

The divergence between preclinical and clinical outcomes in AD highlights the complexities of

translating neuroprotective strategies. However, the positive biomarker data in SCD and the

anti-inflammatory effects observed in colitis models suggest that the therapeutic potential of

PF-04447943 may be realized in diseases with a more direct link to cGMP-mediated vascular

and inflammatory pathways.[11][13] Future research should focus on these areas, leveraging

the compound as a valuable tool to further probe the role of PDE9A in human health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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